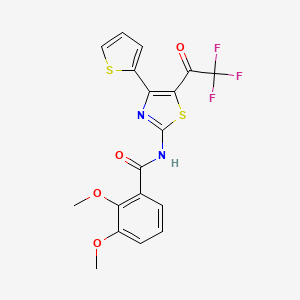

2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide

Description

Introduction to Thiazole-Containing Benzamide Derivatives

Thiazole rings are five-membered heterocycles containing nitrogen and sulfur atoms, renowned for their electronic diversity and capacity to engage in hydrogen bonding and π-π interactions. Benzamide derivatives, characterized by a benzene ring conjugated to an amide functional group, serve as privileged scaffolds in drug discovery due to their metabolic stability and adaptability to structural modifications. The fusion of thiazole and benzamide moieties yields hybrid molecules that synergistically enhance biological activity, particularly in targeting enzymes and microbial pathogens.

Recent advancements highlight thiazole-containing benzamides as potent inhibitors of bacterial DNA gyrase, fungal lanosterol demethylase, and human glucokinase. For instance, N-(1,3-thiazol-2-yl)benzamide derivatives exhibit antidiabetic properties by activating glucokinase, a key regulator of glucose homeostasis. Similarly, thiazole-benzamide hybrids demonstrate broad-spectrum antimicrobial activity, often surpassing conventional antibiotics like ampicillin. These findings underscore the therapeutic versatility of this chemical class.

Properties

IUPAC Name |

2,3-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13F3N2O4S2/c1-26-10-6-3-5-9(13(10)27-2)16(25)23-17-22-12(11-7-4-8-28-11)14(29-17)15(24)18(19,20)21/h3-8H,1-2H3,(H,22,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUENSNOFHZTLMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=C(S2)C(=O)C(F)(F)F)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13F3N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Thiazole Ring: Starting with a thiophene derivative, the thiazole ring can be synthesized through a cyclization reaction involving appropriate reagents and catalysts.

Introduction of the Trifluoroacetyl Group: The trifluoroacetyl group can be introduced via an acylation reaction using trifluoroacetic anhydride or trifluoroacetyl chloride.

Attachment of the Benzamide Core: The benzamide core can be attached through an amidation reaction, where the amine group of the thiazole derivative reacts with a benzoyl chloride derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles or electrophiles in appropriate solvents and conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological pathways and interactions.

Medicine: Potential use in drug discovery and development, particularly for targeting specific enzymes or receptors.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzamide Moiety

- Compound A: 4-(Dipropylsulfamoyl)-N-[4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide (CAS 324541-19-7) Key Difference: The benzamide bears a sulfamoyl group instead of methoxy substituents. This could alter pharmacokinetic profiles (e.g., absorption, distribution) .

Compound B : N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide

- Key Difference : The benzamide has 2,4-difluoro substituents, and the thiazole lacks the thiophene and trifluoroacetyl groups.

- Impact : Fluorine’s electron-withdrawing nature enhances metabolic stability and may strengthen binding via halogen bonds. The absence of thiophene and trifluoroacetyl groups simplifies the structure but may reduce target specificity .

Variations in the Thiazole Substituents

- Compound C: 3,4-Dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide () Key Difference: The thiazole is substituted with pyridin-3-yl (position 4) and morpholinomethyl (position 5).

Compound D : N-(3-(Benzo[d]thiazol-2-yl)thiophen-2-yl)-4-methylbenzenesulfonamide ()

- Key Difference : A sulfonamide linker replaces the benzamide, and a benzo[d]thiazole is fused to the thiophene.

- Impact : Sulfonamides are stronger acids than benzamides, which may influence ionization state and membrane permeability. The benzo[d]thiazole-thiophene scaffold is common in kinase inhibitors, suggesting divergent biological targets compared to the trifluoroacetyl-thiazole motif .

Role of the Trifluoroacetyl Group

- Compound E : [18F]Fallypride ()

- Key Difference : Contains a fluoropropyl group instead of trifluoroacetyl.

- Impact : The trifluoroacetyl group’s strong electron-withdrawing effect stabilizes the thiazole ring and may enhance resistance to enzymatic degradation. Fluorine in [18F]fallypride serves a radiolabeling purpose, whereas trifluoroacetyl in the target compound likely modulates electronic properties .

Structural and Functional Data Table

Research Findings and Implications

In contrast, trifluoroacetyl withdraws electrons, creating a polarized thiazole ring that may enhance interactions with nucleophilic residues in enzymes .

Biological Activity: Thiazole-thiophene hybrids (e.g., ) often target kinases or proteases.

Synthetic Challenges : Introducing the trifluoroacetyl group requires careful control of reaction conditions (e.g., anhydrous environment) to avoid hydrolysis, as seen in analogous syntheses () .

Biological Activity

2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide is a complex organic compound with potential biological activities. Its structure features a benzamide core with methoxy substitutions and a thiazole ring that is further substituted with a thiophene group. This compound is of interest in medicinal chemistry due to its diverse biological activities, including anti-inflammatory and anticancer properties.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of approximately 389.36 g/mol. The compound's structure can be represented as follows:

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that benzamide derivatives can inhibit the growth of various cancer cell lines by interfering with key signaling pathways involved in cell proliferation and survival .

Table 1: Summary of Anticancer Activity

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Benzamide Derivative A | MCF-7 (Breast Cancer) | 10 | Inhibition of DHFR |

| Benzamide Derivative B | A549 (Lung Cancer) | 12 | Induction of apoptosis |

| 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(trifluoroacetyl)thiazol-2-yl)benzamide | HeLa (Cervical Cancer) | TBD | TBD |

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent has also been explored. It is believed to modulate inflammatory responses by inhibiting specific enzymes involved in the production of pro-inflammatory mediators such as cytokines and prostaglandins.

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Model | Effect Observed |

|---|---|---|

| Compound X | LPS-stimulated macrophages | Reduced TNF-alpha secretion |

| Compound Y | Carrageenan-induced paw edema | Decreased swelling |

| 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(trifluoroacetyl)thiazol-2-yl)benzamide | TBD | TBD |

The mechanism by which 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(trifluoroacetyl)thiazol-2-yl)benzamide exerts its biological effects involves:

- Enzyme Inhibition : The compound may inhibit key enzymes such as cyclooxygenase (COX), leading to reduced synthesis of inflammatory mediators.

- Receptor Modulation : Interaction with specific receptors may alter signaling pathways associated with cell growth and inflammation.

- Induction of Apoptosis : Similar compounds have been shown to trigger apoptotic pathways in cancer cells by activating caspases and other apoptotic factors .

Case Studies

Recent studies have highlighted the efficacy of benzamide derivatives in clinical settings:

-

Case Study 1 : A clinical trial involving patients with advanced breast cancer demonstrated that a related benzamide derivative improved overall survival rates when used in combination with standard chemotherapy.

"The addition of the benzamide derivative resulted in a statistically significant increase in progression-free survival compared to chemotherapy alone" .

- Case Study 2 : Research on inflammatory diseases showed that a structural analog significantly reduced symptoms in animal models of rheumatoid arthritis.

Q & A

Basic: What synthetic strategies are recommended to optimize the yield of 2,3-dimethoxy-N-(4-(thiophen-2-yl)-5-(2,2,2-trifluoroacetyl)thiazol-2-yl)benzamide?

To improve synthetic yield, prioritize solvent selection, catalyst efficiency, and reaction time. For example:

- Use dioxane as a solvent with triethylamine to facilitate nucleophilic substitution reactions involving thiazole intermediates .

- Reflux conditions (e.g., 4–6 hours) ensure complete conversion of precursors, as demonstrated in analogous thiazole-triazole syntheses .

- Purification via recrystallization (ethanol-DMF mixtures) effectively isolates the target compound while minimizing by-products .

Basic: Which spectroscopic techniques are critical for structural validation, and what key spectral markers should researchers analyze?

Key techniques include:

- 1H/13C NMR : Identify aromatic protons (δ 6.8–8.2 ppm for thiophene/thiazole) and trifluoroacetyl carbonyl signals (δ 160–170 ppm) .

- FT-IR : Confirm C=O stretches (~1700 cm⁻¹ for benzamide and trifluoroacetyl groups) and C-S bonds (~680 cm⁻¹) .

- Elemental Analysis : Validate purity by comparing experimental vs. theoretical C/H/N percentages (e.g., ±0.3% deviation) .

Advanced: How can molecular docking studies predict the binding mode of this compound with target enzymes?

- Use software like AutoDock Vina or Schrödinger Suite to model interactions. Focus on hydrogen bonding (e.g., benzamide NH with catalytic residues) and hydrophobic contacts (thiophene/trifluoroacetyl groups) .

- Validate docking poses against crystallographic data (if available) using SHELXL for structure refinement .

- Prioritize flexible docking to account for conformational changes in the active site .

Advanced: How can discrepancies between computational binding predictions and experimental bioactivity data be resolved?

- Re-evaluate force field parameters (e.g., partial charges for the trifluoroacetyl group) to improve docking accuracy .

- Conduct molecular dynamics simulations to assess binding stability over time .

- Experimentally validate using isothermal titration calorimetry (ITC) to measure binding affinity and entropy/enthalpy contributions .

Advanced: What is the role of the trifluoroacetyl group in modulating bioactivity compared to non-fluorinated analogs?

- The trifluoroacetyl group enhances electron-withdrawing effects, increasing electrophilicity and improving interactions with nucleophilic enzyme residues (e.g., serine hydrolases) .

- Compare IC₅₀ values of trifluoroacetyl derivatives with acetyl or propionyl analogs to quantify potency differences .

- Assess metabolic stability via liver microsome assays, as fluorinated groups often resist oxidative degradation .

Basic: What purification methods are most effective for isolating this compound from reaction mixtures?

- Column Chromatography : Use silica gel with ethyl acetate/hexane gradients to separate polar by-products .

- Recrystallization : Ethanol-DMF (1:1) mixtures yield high-purity crystals .

- Filtration : Remove insoluble impurities before final crystallization .

Advanced: How can systematic substitution of the thiophene moiety guide structure-activity relationship (SAR) studies?

- Synthesize analogs with substituted thiophenes (e.g., 3-methyl, 5-nitro) to evaluate steric/electronic effects .

- Test analogs in enzyme inhibition assays (e.g., kinase panels) to identify critical substituent positions .

- Use Hammett plots to correlate substituent σ values with bioactivity trends .

Advanced: What challenges arise in X-ray crystallography for this compound, and how can SHELX software address them?

- Challenges include poor crystal quality and twinning. Optimize crystallization using vapor diffusion with PEG-based precipitants .

- SHELXL refines high-resolution data by adjusting anisotropic displacement parameters and resolving disorder in trifluoroacetyl groups .

- For low-resolution data, employ SHELXD for phase determination via dual-space recycling .

Basic: How should researchers validate compound purity using chromatographic methods?

- HPLC : Use a C18 column with acetonitrile/water (70:30) and monitor UV absorbance at 254 nm. Purity >95% is acceptable for biological testing .

- TLC : Spot development in ethyl acetate/hexane (3:7) should show a single spot under UV light .

- Common pitfalls include overloading the column or misinterpreting co-eluting impurities—always cross-validate with NMR .

Advanced: What in vitro assays are suitable for evaluating antimicrobial activity, and how should controls be designed?

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in Mueller-Hinton broth .

- Controls : Include ciprofloxacin (positive control) and DMSO (vehicle control) to assess solvent toxicity .

- Time-Kill Studies : Monitor bactericidal effects at 0–24 hours to differentiate static vs. cidal activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.